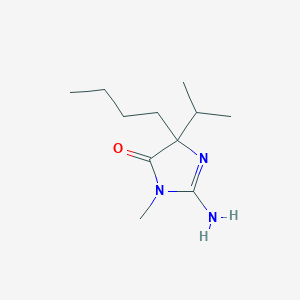
2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one: is a heterocyclic compound that belongs to the imidazolidinone family This compound is characterized by its unique structure, which includes an imidazolidinone ring substituted with butyl, isopropyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable nucleophile, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a nickel catalyst, mild temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazolidinones, while substitution reactions can produce various substituted imidazolidinones .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
- 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one
- 2-Amino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H21N3O |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
2-amino-5-butyl-3-methyl-5-propan-2-ylimidazol-4-one |
InChI |
InChI=1S/C11H21N3O/c1-5-6-7-11(8(2)3)9(15)14(4)10(12)13-11/h8H,5-7H2,1-4H3,(H2,12,13) |
InChI-Schlüssel |
RYSLWOVHZXCPCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(=O)N(C(=N1)N)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


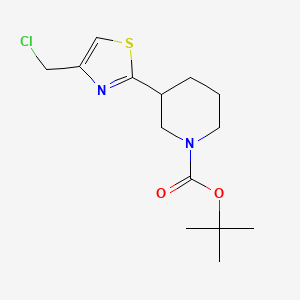
![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)

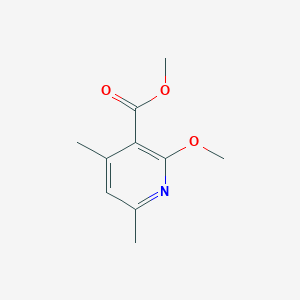
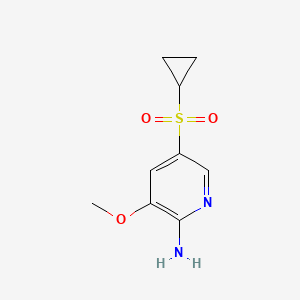
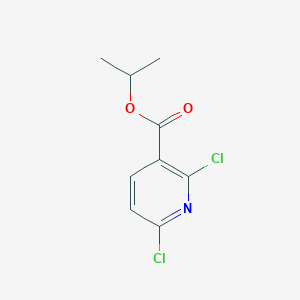


![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
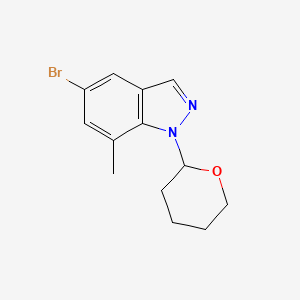
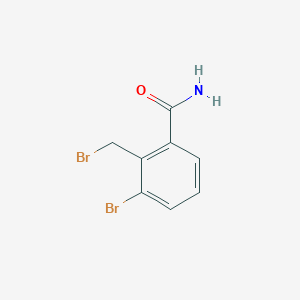
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)


